
3-Phenyl-1-aminoguanidine hydroiodide
Übersicht
Beschreibung
3-Phenyl-1-aminoguanidine hydroiodide is a chemical compound that belongs to the class of guanidines . Guanidines are versatile functional groups in chemistry and have found application in a diversity of biological activities .
Synthesis Analysis
The synthesis of guanidines often involves the reaction of an amine with an activated guanidine precursor . Thiourea derivatives have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has also been reported .Chemical Reactions Analysis
Guanidines serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles . They can form hydrogen bonds, and their planarity and high basicity make them very versatile for compounds with biological activity .Wissenschaftliche Forschungsanwendungen
DNA Damage and Free Radical Production
Aminoguanidine (AG), closely related to 3-Phenyl-1-aminoguanidine hydroiodide, has been studied for its ability to damage DNA through free radical production. AG, a therapeutic dicarbonyl scavenger, can cause damage to supercoiled plasmid DNA in the presence of the transition metal Fe+3. This finding raises concerns about the indiscriminate use of AG in clinical settings, such as in diabetes prophylaxis, and questions its role as a therapeutic agent due to the potential for DNA damage (Suji & Sivakami, 2006).
Role in Volumetric Analysis
Research has indicated that iodine monochloride, which reacts with compounds including aminoguanidine hydrochloride (a compound similar to this compound), can be used as a volumetric reagent for various determinations. This application in analytical chemistry showcases its potential in quantitative analyses (Singh, Kashyap, & Sahota, 1958).
Prevention of Advanced Glycation Endproducts
Aminoguanidine, a compound closely related to this compound, has been studied for its ability to prevent the formation of advanced glycation endproducts (AGEs). It rapidly reacts with alpha,beta-dicarbonyl compounds to prevent AGE formation, suggesting potential therapeutic applications in managing diseases like diabetes (Thornalley, 2003).
Adrenergic Nervous System Study
Metaiodobenzylguanidine (MIBG), an analog of norepinephrine, is structurally related to aminoguanidine and has been used to study the integrity and function of the adrenergic nervous system. This demonstrates the potential of guanidine derivatives in neurological research (Sisson et al., 1987).
Reaction Kinetics in Diabetic Therapy
The kinetics of the reaction of aminoguanidine with alpha-oxoaldehydes have been explored, especially in the context of diabetic therapy. This research underlines the importance of understanding the chemical interactions of guanidine derivatives for their effective use in medical treatments (Thornalley, Yurek-George, & Argirov, 2000).
Catalytic Activity in Organic Chemistry
The use of nitrogen organic bases like 1,1,3,3-tetramethylguanidine, which shares functional similarities with this compound, demonstrates its role in organic chemistry, specifically in the chemoselective deprotection of silyl and acetyl groups (Oyama & Kondo, 2003).
Wirkmechanismus
Target of Action
3-Phenyl-1-aminoguanidine hydroiodide is a guanidine derivative . Guanidine derivatives have been found to have a wide range of biological activities . They have been used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . .
Mode of Action
Guanidines, in general, are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidine derivatives have been found to have a wide range of biological activities . They have been used as DNA minor groove binders
Eigenschaften
IUPAC Name |
1-amino-2-phenylguanidine;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.HI/c8-7(11-9)10-6-4-2-1-3-5-6;/h1-5H,9H2,(H3,8,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGLZIOXCIOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)NN.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2828810.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
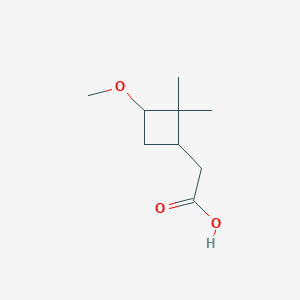
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2828819.png)
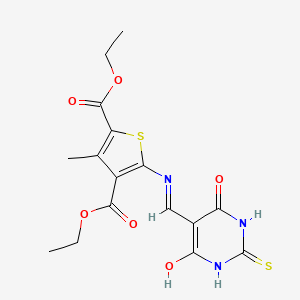
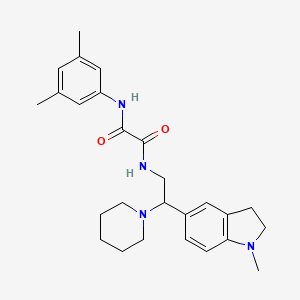
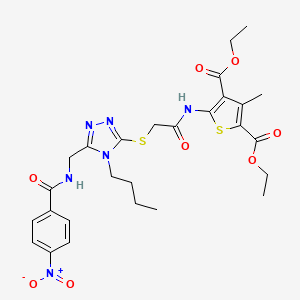
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
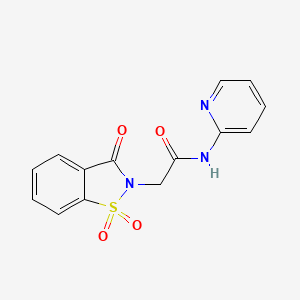
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)
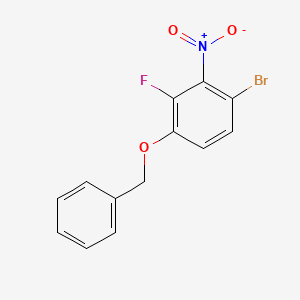
![(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2828832.png)